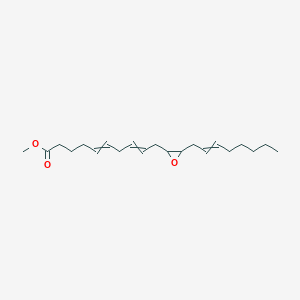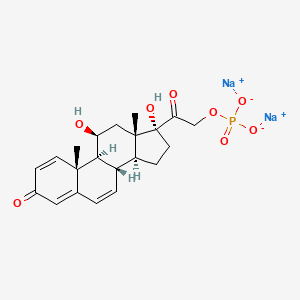
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt is a metabolite of Prednisolone, a synthetic glucocorticoid derived from cortisol. It is used to treat a variety of inflammatory and autoimmune conditions. The compound has the molecular formula C21H25Na2O8P and a molecular weight of 482.37.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt involves the phosphorylation of 6-Dehydro Prednisolone. The reaction typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective phosphorylation at the 21-OH position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to glucocorticoid receptor binding and signaling pathways.
Medicine: It is investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in quality control processes.
Mechanism of Action
6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt exerts its effects by binding to the glucocorticoid receptor. This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals, leading to a reduction in inflammation and immune response . The compound’s molecular targets include various genes involved in the inflammatory response, and its pathways involve changes in gene expression that lead to multiple downstream effects .
Comparison with Similar Compounds
Similar Compounds
Prednisolone Sodium Phosphate: A glucocorticoid similar to 6-Dehydro Prednisolone 21-O-Phosphate Disodium Salt, used for its anti-inflammatory and immunosuppressive effects.
Prednisolone 21-Phosphate Disodium Salt: Another similar compound with comparable therapeutic applications.
Uniqueness
This compound is unique due to its specific phosphorylation at the 21-OH position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids. Its specific structure allows for targeted therapeutic effects and potentially reduced side effects.
Properties
Molecular Formula |
C21H25Na2O8P |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H27O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h3-5,7,9,14-16,18,23,25H,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
InChI Key |
IILPAMYYBFLEGD-OJJGEMKLSA-L |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)C=CC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)C=CC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide](/img/structure/B13856735.png)
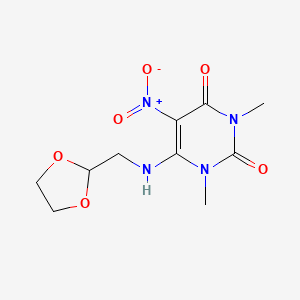
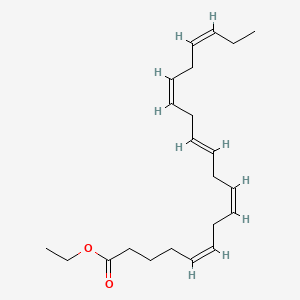

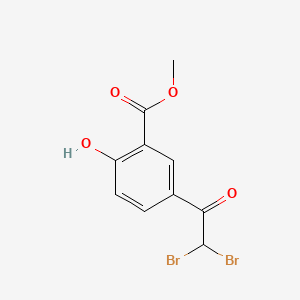
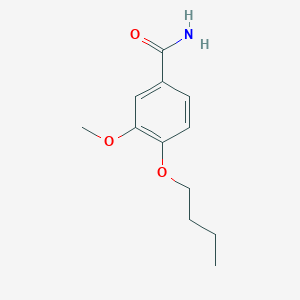

![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)

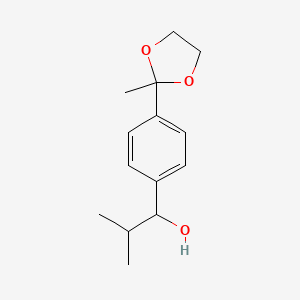
![2-[N-(carboxymethyl)-5-chloro-2-methylanilino]acetic acid](/img/structure/B13856782.png)
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)

